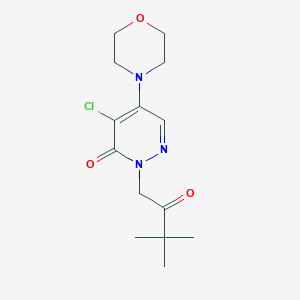![molecular formula C17H17ClN2O4S B2375041 5-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxybenzamide CAS No. 950094-91-4](/img/structure/B2375041.png)
5-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxybenzamide” is a type of targeted anti-tumor drug. It can inhibit tumor growth by interfering with cell proliferation and regulating the cell cycle .
Synthesis Analysis
The synthesis of this compound is usually achieved through chemical synthesis . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. It includes a thiazolidine ring, which is a five-membered ring containing sulfur and nitrogen atoms .Chemical Reactions Analysis
This compound acts as a positive allosteric modulator of group 1 metabotropic glutamate receptors . It potentiates mGluR5 responses by a mechanism that is distinct from that of VU-29 .Applications De Recherche Scientifique
Anticonvulsant and Sedative-Hypnotic Activities
A series of derivatives designed and synthesized for their potential anticonvulsant activities revealed significant findings. Compounds with essential functional groups for binding to benzodiazepine receptors and a 4-thiazolidinone ring as an anticonvulsant pharmacophore showed considerable anticonvulsant activity. One compound, in particular, demonstrated the best activity and also induced significant sedative-hypnotic activity without impairing learning and memory, suggesting its potential in the development of new therapeutic agents in this area (Faizi et al., 2017).
Anti-inflammatory and Anticancer Potential
The investigation into thiazolidinone and thiazole scaffolds highlighted their potent inhibitory effects on 5-lipoxygenase (5-LO), a critical enzyme in the inflammatory process. These compounds, characterized by high potency and potential intervention in inflammatory, allergic diseases, and certain cancer types, mark a significant step forward in the search for new therapeutic options (Hofmann et al., 2011).
Antimicrobial Applications
Research into thiazole derivatives incorporating a thiazolidine ring has shown promising antimicrobial activities. These compounds were tested against a variety of bacterial and fungal strains, displaying potential therapeutic intervention for the treatment of microbial diseases. This research opens up new avenues for the development of antimicrobial agents (Desai et al., 2013).
Photo-degradation Studies
A pharmaceutical compound under development for the treatment of overactive bladder, containing a thiazole-containing compound, was studied for its photo-degradation behavior. This study provided insights into the stability and degradation pathways of thiazole-containing compounds, which is crucial for the development of stable pharmaceutical formulations (Wu et al., 2007).
Molecular Structure and Interaction Analysis
The absolute configuration and molecular structure studies of 5-chloro-2-methoxy-N-phenylbenzamide derivatives have been conducted to understand their structural configurations and potential interactions. These studies are essential for the rational design of new compounds with desired biological activities (Galal et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
5-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-24-16-8-3-12(18)11-15(16)17(21)19-13-4-6-14(7-5-13)20-9-2-10-25(20,22)23/h3-8,11H,2,9-10H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIBVANASSJXAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
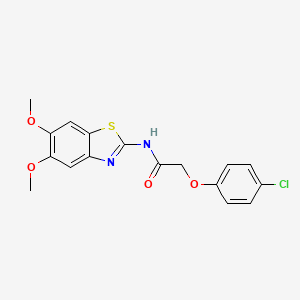
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2374959.png)
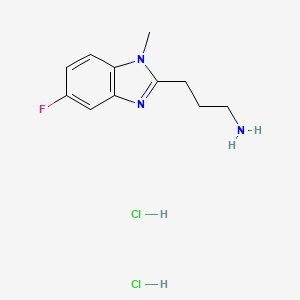
![(5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid](/img/structure/B2374961.png)
![[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)
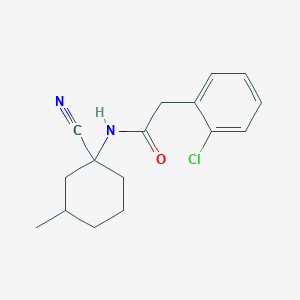

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2374966.png)
![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2374968.png)
![(2S)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic Acid](/img/structure/B2374970.png)
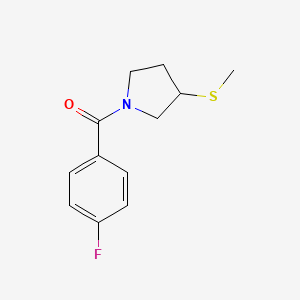

![2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2374978.png)
